2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide
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Description
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H28ClN3O3 and its molecular weight is 417.93. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
For detailed scientific research applications related to similar compounds, it would be beneficial to investigate the broader field of chloroacetamide herbicides and their metabolism, as well as the synthesis and reactivity of related chemical structures in medicinal chemistry and material science. Studies on related compounds offer insights into methodologies for manipulating similar chemical structures, which could hypothetically apply to the compound of interest.
Comparative Metabolism of Chloroacetamide Herbicides
A study discusses the metabolism of various chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes, emphasizing the complex metabolic pathways involved in their biotransformation, potentially highlighting the metabolic fate of structurally related compounds (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000).
Synthesis and Reactivity of Heterocyclic Compounds
Another relevant study explores the synthesis of heterocyclic compounds from 1-aryl-5-methoxypyrrolones, demonstrating methods to create azepine derivatives among others, which may offer synthetic routes or reactivity clues for the compound (El-Nabi, H. A. A., 2002).
properties
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-29-21-15-26(16-22(28)24-13-17-8-4-5-9-19(17)23)18(12-20(21)27)14-25-10-6-2-3-7-11-25/h4-5,8-9,12,15H,2-3,6-7,10-11,13-14,16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLHVPRHBKQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide |
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